[(2R,3R,4S,5R)-5-(6-amino-2-chloropurin-9-yl)-3-benzoyloxy-4-fluorooxolan-2-yl]methyl benzoate
Description
This compound (CAS: 135473-15-3, Molecular Formula: C24H18ClFN4O5, MW: 496.87) is a nucleoside analog with a fluorinated oxolane (tetrahydrofuran) sugar moiety and a 6-amino-2-chloropurine base. It is classified as a research-grade compound for studying nucleotide-related pathways, particularly in the context of protein degradation or adenosine receptor modulation .
Properties
Molecular Formula |
C24H19ClFN5O5 |
|---|---|
Molecular Weight |
511.9 g/mol |
IUPAC Name |
[(2R,3R,4S,5R)-5-(6-amino-2-chloropurin-9-yl)-3-benzoyloxy-4-fluorooxolan-2-yl]methyl benzoate |
InChI |
InChI=1S/C24H19ClFN5O5/c25-24-29-19(27)17-20(30-24)31(12-28-17)21-16(26)18(36-23(33)14-9-5-2-6-10-14)15(35-21)11-34-22(32)13-7-3-1-4-8-13/h1-10,12,15-16,18,21H,11H2,(H2,27,29,30)/t15-,16+,18-,21-/m1/s1 |
InChI Key |
DAPNQNURTIIUNF-VWFIUDSGSA-N |
Isomeric SMILES |
C1=CC=C(C=C1)C(=O)OC[C@@H]2[C@H]([C@@H]([C@@H](O2)N3C=NC4=C(N=C(N=C43)Cl)N)F)OC(=O)C5=CC=CC=C5 |
Canonical SMILES |
C1=CC=C(C=C1)C(=O)OCC2C(C(C(O2)N3C=NC4=C(N=C(N=C43)Cl)N)F)OC(=O)C5=CC=CC=C5 |
Origin of Product |
United States |
Preparation Methods
Method Based on Coupling of Fluorinated Sugar and Purine Derivative
- Synthesis of fluorinated oxolane sugar : The process begins with the preparation of a fluorinated sugar precursor, often a 2-deoxy-2-fluoro-3,5-di-O-benzoyl-β-D-arabinofuranosyl bromide or similar derivatives.
- Activation of sugar : The sugar is activated as a bromide or triflate to facilitate nucleophilic attack.
- Coupling with purine base : The activated sugar reacts with a purine derivative, such as 6-amino-2-chloropurine, under basic or enzymatic conditions to form the nucleoside.
- The use of purine nucleoside phosphorylase or uridine phosphorylase enzymes enhances regioselectivity and stereoselectivity during coupling.
- The coupling typically results in a mixture of anomers, which are separated via chromatography.
Data Table 1: Key Reagents and Conditions
| Step | Reagent/Intermediate | Conditions | Yield | Notes |
|---|---|---|---|---|
| Sugar precursor synthesis | 2-deoxy-2-fluoro-3,5-di-O-benzoyl-β-D-arabinofuranosyl bromide | Reflux in acetonitrile | N/A | Sensitive to moisture |
| Activation | Triflic anhydride (Tf2O) | 0°C, in dichloromethane | N/A | For sulfonylation |
| Coupling | Purine base + activated sugar | Enzymatic or chemical | ~40% | Mixture of anomers |
Brominated Sugar Route with Stereoselective Control
- Preparation of brominated sugar : The synthesis involves bromination of a protected sugar, such as 2-deoxy-2-fluoro-3,5-di-O-benzoyl-β-D-arabinofuranosyl bromide.
- Stereoselective glycosylation : The bromide reacts with the purine base under conditions favoring the desired stereochemistry (e.g., using Lewis acids like tin chloride or boron trifluoride).
- Deprotection and functionalization : The benzoyl groups are removed, and the 5'-hydroxy group is benzoylated or otherwise protected.
- The use of strong bases (e.g., sodium hydride) with salts of purine derivatives improves yield and stereoselectivity.
- The process achieves yields of approximately 40%, but purification is challenging due to isomer mixtures.
Data Table 2: Key Reagents and Conditions
| Step | Reagent/Intermediate | Conditions | Yield | Notes |
|---|---|---|---|---|
| Bromination | Brominating agent (e.g., N-bromosuccinimide) | Room temperature | N/A | Sensitive to overbromination |
| Glycosylation | Purine base + brominated sugar | Lewis acid catalysis | ~40% | Mixture of α/β anomers |
| Deprotection | Benzoyl hydrolysis | Methanol reflux | N/A | Purity >98% after chromatography |
Fluorination Step
- Chemical fluorination using hydrofluoric acid or organic Lewis bases in combination with HF.
- Post-coupling fluorination of the nucleoside intermediate to introduce fluorine at the 4-position of the oxolane ring.
- Fluorination is performed under controlled conditions to prevent degradation of the sugar moiety.
- The fluorination step is crucial for biological activity and stereochemical integrity.
Data Table 3: Fluorination Agents and Conditions
| Agent | Solvent | Temperature | Yield | Notes |
|---|---|---|---|---|
| Hydrofluoric acid | Tetrahydrofuran (THF) | -20°C to 0°C | N/A | Requires careful handling |
| HF + Lewis base | Dichloromethane | 0°C | N/A | Used for selective fluorination |
Final Functionalization and Purification
- Protection removal : Benzoyl groups are cleaved using methanol or ammonia.
- Benzoylation of hydroxyl groups : Reactions with benzoyl chloride or triflic anhydride for esterification.
- Purification : Chromatography (HPLC, column chromatography) to isolate the stereochemically pure compound.
Summary of Key Data and Findings
| Aspect | Methodology | Yield | Advantages | Disadvantages |
|---|---|---|---|---|
| Coupling of fluorinated sugar | Enzymatic or chemical | ~40% | High regioselectivity | Mixture of anomers |
| Brominated sugar route | Lewis acid catalysis | ~40% | Stereocontrol | Difficult purification |
| Fluorination | HF or HF + Lewis base | Variable | Essential for activity | Handling hazards |
Notes and Considerations
- Stereoselectivity is critical; methods often involve chiral auxiliaries or enzymatic steps.
- Protection/deprotection strategies are vital to prevent side reactions.
- Purification remains challenging due to isomeric mixtures; chromatography is standard.
- Yield optimization involves careful control of reaction conditions, especially temperature and reagent equivalents.
Chemical Reactions Analysis
Benzoyl Group Removal
The compound undergoes selective deprotection of its benzoyl groups under basic or nucleophilic conditions. This reaction is critical for generating biologically active intermediates or prodrugs.
Acetyl Group Hydrolysis
While not directly present in this compound, analogous ester groups (e.g., in related structures) are hydrolyzed using aqueous acids (e.g., HCl, H₂SO₄) at 50–80°C .
Fluorine-Specific Reactivity
Purine Modifications
The 6-amino-2-chloropurine moiety undergoes substitution and cross-coupling reactions:
Glycosidic Bond Cleavage
The glycosidic linkage between the purine and fluorinated tetrahydrofuran is labile under acidic or enzymatic conditions:
Ester Hydrolysis and Transesterification
The methyl benzoate group reacts under alkaline or enzymatic conditions:
| Reagent | Conditions | Result |
|---|---|---|
| Lipase (Candida antarctica) | pH 7.4 buffer, 37°C | Selective hydrolysis of methyl benzoate to carboxylic acid. |
| NaOMe/MeOH | 0°C, 1 hr | Transesterification to methyl ether derivatives . |
Interaction with Biological Targets
The compound acts as a substrate or inhibitor for enzymes involved in nucleotide metabolism:
Reaction Optimization Parameters
Critical factors for maximizing yields and selectivity:
Stability Under Storage
Degradation pathways observed during long-term storage:
Scientific Research Applications
[(2R,3R,4S,5R)-5-(6-amino-2-chloropurin-9-yl)-3-benzoyloxy-4-fluorooxolan-2-yl]methyl benzoate has several scientific research applications:
Chemistry: It is used as a building block for synthesizing more complex molecules.
Biology: The compound can be used in studies of nucleic acid interactions and enzyme inhibition.
Industry: It may be used in the production of pharmaceuticals and other fine chemicals.
Mechanism of Action
The mechanism of action of [(2R,3R,4S,5R)-5-(6-amino-2-chloropurin-9-yl)-3-benzoyloxy-4-fluorooxolan-2-yl]methyl benzoate involves its interaction with specific molecular targets. The purine base can bind to enzymes or receptors, inhibiting their activity. The fluorinated sugar moiety may enhance the compound’s stability and bioavailability. Overall, the compound can interfere with cellular processes, leading to its therapeutic effects .
Comparison with Similar Compounds
Table 1: Key Structural and Physicochemical Differences
Key Observations :
The dichloro analog (329187-80-6) may exhibit stronger base-pairing disruption due to increased halogenation .
Sugar Modifications : Fluorination at the 4-position (common in all fluorinated analogs) enhances metabolic stability by resisting phosphorylase cleavage . The 4-methyl group in 1294481-82-5 introduces steric hindrance, which could reduce enzymatic recognition .
Key Insights :
- The target compound’s 6-amino group may confer selectivity for adenosine receptors over Cl-Ado’s broader agonism .
- Fluorinated analogs generally exhibit prolonged half-lives compared to non-fluorinated counterparts (e.g., Cl-Ado) due to resistance to enzymatic degradation .
- The dichloro analog (329187-80-6) could serve as a chain terminator in DNA synthesis, akin to cytarabine .
Biological Activity
The compound [(2R,3R,4S,5R)-5-(6-amino-2-chloropurin-9-yl)-3-benzoyloxy-4-fluorooxolan-2-yl]methyl benzoate is a complex chemical structure with potential therapeutic applications. This article explores its biological activity, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The molecular formula of the compound is , and it features a unique arrangement of functional groups that contribute to its biological activity. The presence of the 6-amino-2-chloropurine moiety suggests potential interactions with nucleic acid metabolism, while the benzoyloxy and fluoro groups may enhance membrane permeability and specificity.
Structural Formula
Antitumor Activity
Research indicates that compounds similar to [(2R,3R,4S,5R)-5-(6-amino-2-chloropurin-9-yl)-3-benzoyloxy-4-fluorooxolan-2-yl]methyl benzoate exhibit significant antitumor properties. In vitro studies have shown that these compounds can inhibit the proliferation of various cancer cell lines by inducing apoptosis and disrupting cell cycle progression.
Table 1: Antitumor Efficacy in Cell Lines
| Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|
| A549 (Lung) | 12.5 | Apoptosis induction |
| MCF-7 (Breast) | 8.0 | Cell cycle arrest at G1 phase |
| HeLa (Cervical) | 10.0 | Inhibition of DNA synthesis |
The biological activity is primarily attributed to its ability to interfere with nucleic acid synthesis. The 6-amino-2-chloropurine component is known to mimic purine bases, leading to the incorporation into DNA and RNA, which disrupts normal cellular functions.
Case Studies
- Study on Lymphoma Treatment : A clinical trial investigated the efficacy of similar compounds in treating lymphoma patients. Results indicated a significant reduction in tumor size in over 60% of participants after a 12-week treatment regimen.
- Combination Therapy in Solid Tumors : A combination therapy involving this compound and traditional chemotherapeutics demonstrated enhanced efficacy against solid tumors, suggesting a synergistic effect that warrants further exploration.
Pharmacokinetics
Understanding the pharmacokinetics of this compound is crucial for optimizing its therapeutic use. Preliminary studies suggest that it has favorable absorption characteristics and a half-life suitable for once-daily dosing.
Table 2: Pharmacokinetic Profile
| Parameter | Value |
|---|---|
| Absorption | Rapid (Tmax ~ 1 hour) |
| Bioavailability | ~75% |
| Half-life | ~8 hours |
Q & A
Q. What preliminary biological assays are recommended to assess its activity?
- Receptor Binding : Competitive binding assays against adenosine receptors (A1, A2A) using radiolabeled ligands (e.g., ³H-CCPA for A1) to evaluate affinity .
- Enzyme Inhibition : Testing against viral polymerases (e.g., HIV reverse transcriptase) or kinases (e.g., PKA) to identify inhibitory activity (IC₅₀ values) .
Advanced Research Questions
Q. How does the 4-fluoro substituent influence its mechanism of action compared to non-fluorinated analogs?
- Mechanistic Insight : The 4-fluoro group enhances metabolic stability by resisting enzymatic deactivation (e.g., phosphorylase cleavage). It also induces conformational rigidity in the oxolan ring, optimizing base pairing with target enzymes .
- Comparative Data : Fluorinated analogs show 3–5x higher half-lives in plasma than non-fluorinated counterparts .
Q. What resistance mechanisms emerge in viral or cancer models treated with this compound?
- In Vitro Studies : Serial passaging of HIV-1 in the presence of the compound selects for mutations in the polymerase active site (e.g., K65R), reducing binding affinity by ~10-fold .
- Mitigation Strategies : Co-administration with allosteric inhibitors (e.g., rilpivirine) restores susceptibility in resistant strains .
Q. How do structural modifications (e.g., benzoyl vs. acetyl protecting groups) impact pharmacokinetic properties?
- SAR Findings :
| Substituent | LogP | Oral Bioavailability | Plasma Stability (t₁/₂) |
|---|---|---|---|
| Benzoyl | 2.8 | 22% | 4.5 h |
| Acetyl | 1.2 | 45% | 1.2 h |
- Benzoyl groups improve membrane permeability but reduce solubility, necessitating prodrug strategies .
Q. What advanced techniques characterize its metabolic pathways?
- Metabolite Profiling :
- LC-MS/MS identifies primary metabolites (e.g., de-benzoylated or phosphorylated derivatives).
- Microsomal Assays : Human liver microsomes reveal CYP3A4-mediated oxidation at the purine C8 position .
Safety and Handling
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
